(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
Overview
Description
The compound (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a cyano group, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The furan ring is then coupled with the brominated phenyl group using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Addition of the cyano group:
Formation of the amide bond: The final step involves the formation of the amide bond through reactions with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and the brominated phenyl ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: can be compared with similar compounds such as:
- (2E)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (2E)-3-[5-(2-fluoro-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity, highlighting the uniqueness of the brominated derivative.
Properties
IUPAC Name |
(E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-14-7-9-18(19(23)11-14)21-10-8-17(27-21)12-16(13-24)22(26)25-20-6-4-3-5-15(20)2/h3-12H,1-2H3,(H,25,26)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRLRLSLTYYPL-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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